

Solubility Profile of 3-Hydroxy-2-iodo-6-methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxy-2-iodo-6-methylpyridine

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Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **3-Hydroxy-2-iodo-6-methylpyridine** (CAS No. 23003-30-7). Due to the limited availability of specific quantitative solubility data for this compound in published literature, this guide furnishes detailed, established experimental protocols for solubility determination. These methodologies are intended to empower researchers to generate reliable solubility data in various organic solvents, a critical parameter for applications in drug development, chemical synthesis, and material science.

Introduction to 3-Hydroxy-2-iodo-6-methylpyridine

3-Hydroxy-2-iodo-6-methylpyridine, also known as 2-Iodo-6-methyl-3-pyridinol, is a halogenated pyridine derivative.^{[1][2]} Its chemical structure, incorporating a pyridine ring, a hydroxyl group, an iodine atom, and a methyl group, suggests a molecule with moderate polarity. The presence of the hydroxyl group allows for hydrogen bonding, which can influence its solubility in protic solvents. The iodine atom and the methyl group contribute to its lipophilicity. Understanding its solubility in a range of organic solvents is crucial for its handling, formulation, and application in various research and development settings.

Physicochemical Properties

A summary of the known physicochemical properties of **3-Hydroxy-2-iodo-6-methylpyridine** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₆ H ₆ INO	[1][3]
Molecular Weight	235.02 g/mol	[1][3]
Appearance	Crystalline Powder, Beige to light tan	[4]
Melting Point	197-199 °C	[5]
pKa	9.49 ± 0.10 (Predicted)	[4]
LogP	0.418 (Estimated)	[4]

While specific quantitative solubility data is not readily available, the related compound 3-Hydroxy-6-methylpyridine is reported to be soluble in dichloromethane.[4] The general parent compound, pyridine, is miscible with water and nearly all organic solvents.[6][7]

Experimental Protocols for Solubility Determination

To ascertain the quantitative solubility of **3-Hydroxy-2-iodo-6-methylpyridine** in specific organic solvents, the following established experimental protocols can be employed.

Saturated Shake-Flask Method

This is a widely recognized and accurate method for determining equilibrium solubility.[8]

Methodology:

- **Preparation of Saturated Solution:** Add an excess amount of **3-Hydroxy-2-iodo-6-methylpyridine** to the chosen organic solvent in a sealed, airtight container (e.g., a screw-cap vial).
- **Equilibration:** Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[8] A thermostatically controlled shaker or rotator is recommended.

- **Phase Separation:** After equilibration, allow the mixture to stand undisturbed at the same constant temperature to permit the undissolved solid to settle. Subsequently, separate the saturated solution from the excess solid by filtration through a solvent-resistant membrane filter (e.g., 0.45 μm PTFE) or by centrifugation.[8]
- **Quantification:** Accurately measure a known volume or weight of the clear, saturated solution.[8]
- **Solvent Evaporation:** Completely evaporate the solvent from the measured sample under controlled conditions, such as using a rotary evaporator or a vacuum oven at a temperature that does not cause decomposition of the compound.[8]
- **Residue Measurement:** Weigh the remaining solid residue.[8]
- **Calculation:** Calculate the solubility using the following formula:

$$\text{Solubility (g/L)} = (\text{Mass of residue (g)}) / (\text{Volume of saturated solution (L)})$$

UV-Vis Spectrophotometric Method

This method is suitable for compounds that have a chromophore and absorb in the UV-Vis region. It is a faster method but may be less accurate than the shake-flask method if not carefully calibrated.

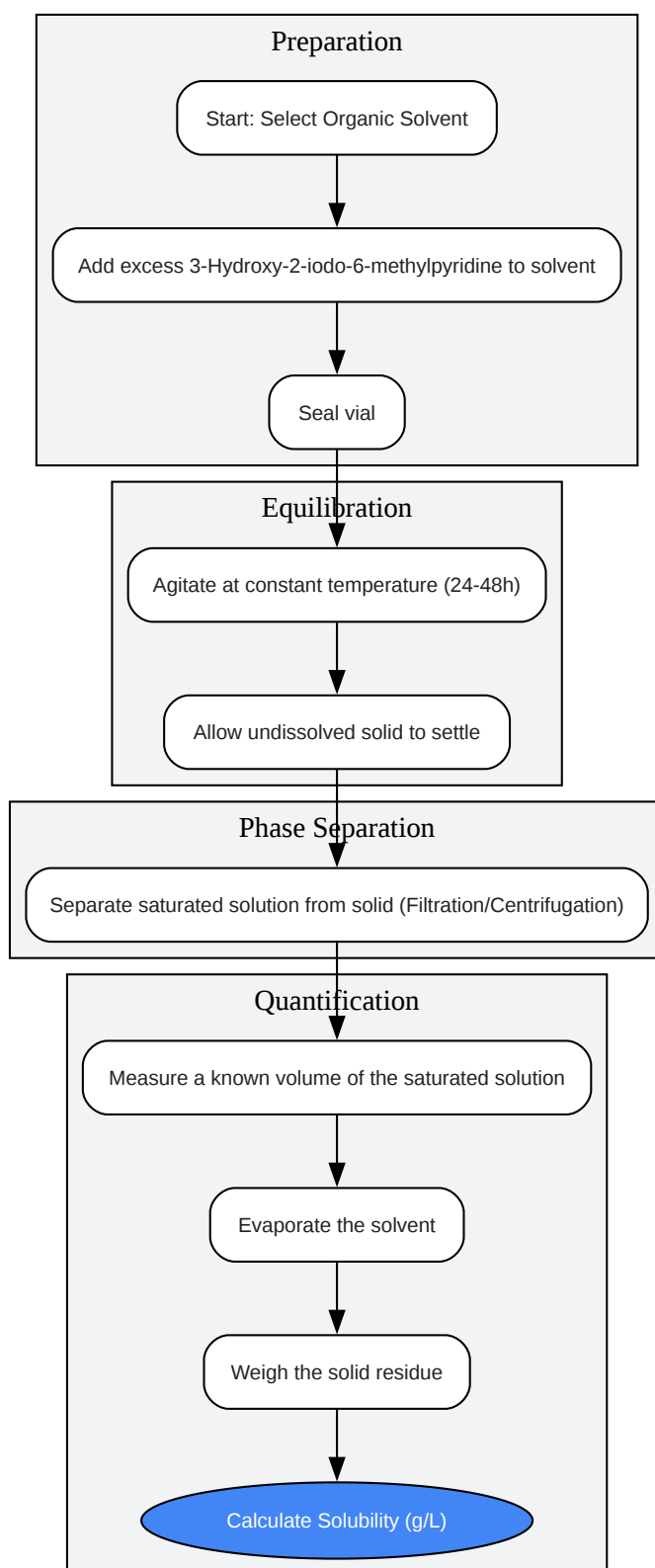
Methodology:

- **Preparation of a Stock Solution:** Prepare a stock solution of **3-Hydroxy-2-iodo-6-methylpyridine** in a solvent in which it is highly soluble.
- **Calibration Curve:** Prepare a series of standard solutions of known concentrations by diluting the stock solution with the solvent in which the solubility is to be determined.
- **Absorbance Measurement:** Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) using a UV-Vis spectrophotometer.
- **Plotting the Calibration Curve:** Plot a graph of absorbance versus concentration to create a calibration curve.

- **Preparation of Saturated Solution:** Prepare a saturated solution as described in the Shake-Flask Method (steps 1 and 2).
- **Dilution and Measurement:** After phase separation, dilute a known volume of the saturated solution with the solvent to a concentration that falls within the range of the calibration curve. Measure the absorbance of the diluted solution.
- **Calculation:** Determine the concentration of the diluted solution from the calibration curve and then calculate the concentration of the original saturated solution, which represents the solubility.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of **3-Hydroxy-2-iodo-6-methylpyridine**.



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